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molecular formula C15H17ClN4O B284098 5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone

5-(4-benzyl-1-piperazinyl)-4-chloro-3(2H)-pyridazinone

Cat. No. B284098
M. Wt: 304.77 g/mol
InChI Key: TWXSQWIBFLBSNW-UHFFFAOYSA-N
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Patent
US07468368B2

Procedure details

A mixture of 7 g of 1-benzylpiperazine, 6.55 g of 4,5-dichloro-3(2H)-pyridazinone and 11 g of K2CO3 in 150 ml of DMF is heated at 110° C. for 4 hours and then concentrated under vacuum. The residue is chromatographed on silica gel, eluting with a DCM/MeOH (95/5; v/v) mixture. The product obtained is taken up in iso ether and triturated and the precipitate formed is isolated with suction. This gives 7 g of the expected product, which is recrystallized from iso ether; m.p.=173-175° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:14][C:15]1[C:16](=[O:22])[NH:17][N:18]=[CH:19][C:20]=1Cl.C([O-])([O-])=O.[K+].[K+].CCOCC>CN(C=O)C>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:20]2[CH:19]=[N:18][NH:17][C:16](=[O:22])[C:15]=2[Cl:14])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
6.55 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with a DCM/MeOH (95/5; v/v) mixture
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
triturated
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
is isolated with suction
CUSTOM
Type
CUSTOM
Details
This gives 7 g of the expected product, which is recrystallized from iso ether

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=C(C(NN=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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